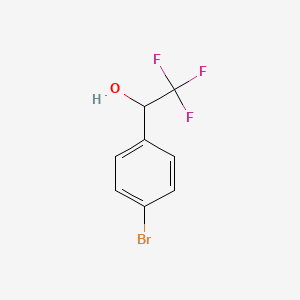

1-(4-Bromophenyl)-2,2,2-trifluoroethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenyl)-2,2,2-trifluoroethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3O/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4,7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHWPRSZULISLMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(F)(F)F)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00459155 | |

| Record name | 1-(4-bromophenyl)-2,2,2-trifluoroethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76911-73-4 | |

| Record name | 4-Bromo-α-(trifluoromethyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76911-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-bromophenyl)-2,2,2-trifluoroethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-bromophenyl)-2,2,2-trifluoroethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1-(4-Bromophenyl)-2,2,2-trifluoroethanol

CAS Number: 76911-73-4

This technical guide provides an in-depth overview of 1-(4-Bromophenyl)-2,2,2-trifluoroethanol, a key fluorinated building block in organic synthesis, particularly relevant to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, outlines experimental protocols for its synthesis, and explores its applications as a chiral intermediate in the preparation of pharmaceutically relevant molecules.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. Its trifluoromethyl group significantly influences its chemical properties, enhancing its acidity and creating a sterically hindered environment around the hydroxyl group. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value |

| CAS Number | 76911-73-4[1][2][3] |

| Molecular Formula | C₈H₆BrF₃O[4] |

| Molecular Weight | 255.03 g/mol |

| Melting Point | 54-56 °C |

| Boiling Point | 282.8±40.0 °C |

| IUPAC Name | This compound |

| Synonyms | 4-Bromo-α-(trifluoromethyl)benzenemethanol, (4-Bromophenyl)(2,2,2-trifluoro-1-hydroxyethyl)benzene |

Synthesis of this compound

The primary route for the synthesis of this compound involves the reduction of the corresponding ketone, 1-(4-bromophenyl)-2,2,2-trifluoroethanone (also known as 4'-bromo-2,2,2-trifluoroacetophenone). Both chemical and biocatalytic methods have been successfully employed, with the latter offering high enantioselectivity for the preparation of chiral alcohols.

Chemical Synthesis: Reduction of 1-(4-bromophenyl)-2,2,2-trifluoroethanone

A standard laboratory procedure for the synthesis involves the use of a reducing agent such as sodium borohydride.

Experimental Protocol:

-

Reaction Setup: A solution of 1-(4-bromophenyl)-2,2,2-trifluoroethanone (1.0 eq) in a suitable solvent, such as methanol or ethanol, is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Reduction: Sodium borohydride (NaBH₄) (1.1 eq) is added portion-wise to the stirred solution. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched by the slow addition of water. The organic solvent is removed under reduced pressure.

-

Extraction: The aqueous residue is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to yield this compound.

Biocatalytic Synthesis: Enantioselective Reduction

For the production of enantiomerically pure (R)- or (S)-1-(4-bromophenyl)-2,2,2-trifluoroethanol, biocatalytic reduction using alcohol dehydrogenases (ADHs) is the preferred method[5][6][7]. This approach offers high conversion rates and excellent enantioselectivity.

Experimental Protocol (General):

-

Biocatalyst Preparation: A whole-cell biocatalyst expressing a suitable alcohol dehydrogenase (e.g., from Lactobacillus kefir or Thermoanaerobacter pseudoethanolicus) is prepared[8].

-

Reaction Mixture: The substrate, 1-(4-bromophenyl)-2,2,2-trifluoroethanone, is suspended in a buffered aqueous solution (e.g., phosphate buffer, pH 7.0).

-

Cofactor Regeneration: A cofactor regeneration system is typically required. A common system involves the use of a secondary alcohol like isopropanol, which is oxidized by the ADH to regenerate the NAD(P)H cofactor.

-

Bioreduction: The biocatalyst is added to the reaction mixture, and the suspension is incubated with gentle agitation at a controlled temperature (e.g., 30 °C).

-

Monitoring and Work-up: The reaction progress is monitored by chiral HPLC. Once the desired conversion is reached, the cells are removed by centrifugation.

-

Extraction and Purification: The supernatant is extracted with an organic solvent, and the product is purified as described in the chemical synthesis protocol.

References

- 1. This compound | 76911-73-4 [chemicalbook.com]

- 2. 76911-73-4|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | C8H6BrF3O | CID 11219024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [drugfuture.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Reductions and Oxidations Catalyzed by Alcohol Dehydrogenases: Useful Biocatalytic Reactions in Organic Synthesis [frontiersin.org]

- 7. Biocatalytic characterization of an alcohol dehydrogenase variant deduced from Lactobacillus kefir in asymmetric hydrogen transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Secondary Alcohol Dehydrogenases from Thermoanaerobacter pseudoethanolicus and Thermoanaerobacter brockii as Robust Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(4-Bromophenyl)-2,2,2-trifluoroethanol physical properties

An In-depth Technical Guide to the Physical Properties of 1-(4-Bromophenyl)-2,2,2-trifluoroethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a fluorinated organic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a bromophenyl group and a trifluoroethanol moiety, imparts unique chemical and physical properties that are leveraged in the synthesis of novel therapeutic agents. The trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This guide provides a comprehensive overview of the core physical properties of this compound, details common experimental protocols for their determination, and presents a logical workflow for such characterization.

Core Physical and Chemical Properties

The physical properties of this compound are crucial for its handling, storage, and application in synthetic chemistry. The data presented below has been compiled from various chemical suppliers and databases. It's important to note that some values are predicted through computational models and should be confirmed experimentally for critical applications.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 76911-73-4 (Racemate) 80418-13-9 ((S)-enantiomer) 80418-12-8 ((R)-enantiomer) | [2][3][4][5] |

| Molecular Formula | C₈H₆BrF₃O | [3][5][6] |

| Molecular Weight | 255.03 g/mol | [1][3][6] |

| Appearance | Colorless to white to yellow liquid, semi-solid, or solid; Yellow powder | [5][7] |

| Melting Point | 54-56 °C | [3][6][8] |

| Boiling Point | 282.8 ± 40.0 °C (Predicted) | [3][6][8] |

| Density | 1.665 ± 0.06 g/cm³ (Predicted) | [6] |

| pKa | 11.68 ± 0.10 (Predicted) | [6] |

| Storage Conditions | Sealed in a dry environment at 2-8 °C | [4][7] |

Experimental Protocols

The determination of the physical properties listed above follows standardized laboratory procedures. Below are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

-

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

-

Apparatus: Melting point apparatus (e.g., Thomas-Hoover or similar), capillary tubes (sealed at one end), thermometer, mortar, and pestle.

-

Procedure:

-

A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rapid rate initially until the temperature is about 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

-

Boiling Point Determination (Distillation Method)

-

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, boiling chips.

-

Procedure:

-

A sample of the compound is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

-

The distillation apparatus is assembled with the thermometer bulb positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.

-

The liquid is heated gently. As the liquid boils, the vapor rises, and the temperature on the thermometer will increase.

-

The boiling point is recorded as the stable temperature reading on the thermometer during the distillation process, while there is a consistent dripping of condensate into the receiving flask.

-

The atmospheric pressure is also recorded, as the boiling point is pressure-dependent.

-

Density Determination (Pycnometer Method)

-

Objective: To determine the mass of the substance per unit volume.

-

Apparatus: Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube), analytical balance.

-

Procedure:

-

The empty, clean, and dry pycnometer is weighed accurately (m₁).

-

The pycnometer is filled with the sample of this compound (if in a liquid state) and weighed again (m₂).

-

The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at a specific temperature and weighed (m₃).

-

The density (ρ) of the sample is calculated using the formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_reference

-

Visualization of Characterization Workflow

The following diagram illustrates a logical workflow for the physical and chemical characterization of a newly synthesized compound like this compound.

References

- 1. This compound | C8H6BrF3O | CID 11219024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 76911-73-4 [chemicalbook.com]

- 3. (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanol | 80418-13-9 [amp.chemicalbook.com]

- 4. 76911-73-4|this compound|BLD Pharm [bldpharm.com]

- 5. (1R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanol 80418-12-8 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

- 6. (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanol CAS#: 80418-13-9 [chemicalbook.com]

- 7. This compound | 76911-73-4 [sigmaaldrich.com]

- 8. labsolu.ca [labsolu.ca]

An In-depth Technical Guide to (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanol is a chiral fluorinated alcohol that serves as a critical building block in modern medicinal chemistry. The presence of a trifluoromethyl group imparts unique properties, such as increased metabolic stability and enhanced binding affinity, making it a valuable synthon in the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, stereoselective synthesis, and applications in drug discovery. Detailed experimental protocols for its synthesis and enantiomeric analysis are also presented to facilitate its practical application in the laboratory.

Chemical Structure and Properties

(R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanol possesses a stereogenic center at the carbinol carbon, directly attached to a 4-bromophenyl ring and a trifluoromethyl group. This unique arrangement of substituents is key to its utility in asymmetric synthesis.

Chemical Structure:

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | (1R)-1-(4-bromophenyl)-2,2,2-trifluoroethanol | [1] |

| CAS Number | 80418-12-8 | [1] |

| Molecular Formula | C₈H₆BrF₃O | [1] |

| Molecular Weight | 255.03 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 54-56 °C | |

| Boiling Point | 282.8 ± 40.0 °C (Predicted) | |

| Purity | ≥95.0% | [2] |

| Storage | Airtight, store at ventilated and dry place | [2] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the structural elucidation and purity assessment of (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanol.

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.54 (d, J = 8.0 Hz, 2H): Aromatic protons ortho to the bromo group.

-

δ 7.25 (d, J = 8.0 Hz, 2H): Aromatic protons meta to the bromo group.

-

δ 5.02 (q, J = 6.4 Hz, 1H): Methine proton (CH-OH).

-

δ 2.10 (s, 1H): Hydroxyl proton (OH).

¹³C NMR (CDCl₃, 100 MHz):

-

δ 153.2: Aromatic carbon attached to the bromo group.

-

δ 147.1: Aromatic carbon attached to the trifluoroethyl alcohol moiety.

-

δ 126.2: Aromatic carbons meta to the bromo group.

-

δ 123.7: Aromatic carbons ortho to the bromo group.

-

δ 69.5 (q, J = 32 Hz): Methine carbon (CH-OH).

-

δ 123.5 (q, J = 282 Hz): Trifluoromethyl carbon (CF₃).

¹⁹F NMR (CDCl₃):

-

δ -78.5 (d, J = 6.4 Hz): Trifluoromethyl group.[3]

Asymmetric Synthesis

The enantioselective synthesis of (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanol is most commonly achieved through the asymmetric reduction of the corresponding prochiral ketone, 4'-bromo-2,2,2-trifluoroacetophenone. The Corey-Bakshi-Shibata (CBS) reduction is a highly effective method for this transformation.[4][5][6]

Synthesis of the Precursor: 4'-Bromo-2,2,2-trifluoroacetophenone

A common route to the ketone precursor involves the Friedel-Crafts acylation of bromobenzene with trifluoroacetic anhydride or a related derivative.

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction utilizes a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a borane reagent to the ketone.[7][8]

Experimental Protocol: Asymmetric Synthesis via CBS Reduction

Materials:

-

4'-Bromo-2,2,2-trifluoroacetophenone

-

(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous methanol

-

2 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

A solution of 4'-bromo-2,2,2-trifluoroacetophenone (1.0 eq) in anhydrous THF is cooled to 0 °C under a nitrogen atmosphere.

-

(R)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene) is added dropwise, and the mixture is stirred for 10 minutes.

-

Borane-tetrahydrofuran complex (0.6 eq, 1 M in THF) is added dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

The reaction is stirred at 0 °C for 2 hours and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is cautiously quenched by the slow, dropwise addition of anhydrous methanol.

-

The mixture is then warmed to room temperature, and 2 M hydrochloric acid is added.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate, water, and brine.

-

The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanol.

Logical Workflow for CBS Reduction:

Caption: Workflow for the asymmetric synthesis of (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanol.

Applications in Drug Development

The trifluoromethyl group is a highly sought-after moiety in drug design due to its ability to modulate a molecule's lipophilicity, metabolic stability, and binding affinity. (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanol serves as a key chiral building block for introducing this functionality in a stereodefined manner.

The bromo- and hydroxyl- functionalities of this molecule provide convenient handles for further chemical transformations, such as cross-coupling reactions and nucleophilic substitutions, allowing for its incorporation into a wide array of complex molecular scaffolds.

Signaling Pathway Illustrating a Potential Application:

While a specific drug currently on the market directly utilizing this starting material is not publicly disclosed, its structural motif is relevant to compounds targeting various signaling pathways. For instance, chiral alcohols are often precursors to chiral amines or ethers that can interact with enzymes or receptors. The following diagram illustrates a hypothetical pathway where a derivative of (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanol could act as an inhibitor.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Enantiomeric Purity Analysis

The determination of the enantiomeric excess (e.e.) of the final product is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this analysis.

Experimental Protocol: Chiral HPLC Analysis

Instrumentation:

-

HPLC system with a UV detector

-

Chiral stationary phase column (e.g., Chiralcel® OD-H, Chiralpak® AD-H, or equivalent)

Mobile Phase:

-

A mixture of n-hexane and isopropanol (e.g., 95:5 v/v). The exact ratio may need to be optimized for baseline separation of the enantiomers.

Procedure:

-

Prepare a standard solution of the racemic 1-(4-bromophenyl)-2,2,2-trifluoroethanol in the mobile phase.

-

Prepare a solution of the synthesized (R)-enantiomer in the mobile phase.

-

Set the HPLC flow rate (e.g., 1.0 mL/min) and the UV detection wavelength (e.g., 220 nm).

-

Inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers.

-

Inject the synthesized sample.

-

Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers: e.e. (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

Experimental Workflow for Chiral HPLC Analysis:

Caption: Workflow for the determination of enantiomeric purity by chiral HPLC.

Conclusion

(R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanol is a valuable and versatile chiral building block in the synthesis of complex, biologically active molecules. Its stereoselective synthesis, particularly through methods like the Corey-Bakshi-Shibata reduction, allows for the controlled introduction of a trifluoromethyl group and a chiral center. The methodologies and data presented in this guide are intended to support researchers and drug development professionals in the effective utilization of this important synthetic intermediate.

References

- 1. This compound | C8H6BrF3O | CID 11219024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-1-(4-Bromophenyl)ethanol-VIWIT-Innovation driven biopharmaceutical and healthcare company [viwit.com]

- 3. 19F nuclear magnetic resonance analysis of trifluoroethanol metabolites in the urine of the Sprague-Dawley rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 7. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. youtube.com [youtube.com]

An In-depth Technical Guide to 4-bromo-α-(trifluoromethyl)benzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-bromo-α-(trifluoromethyl)benzyl alcohol, systematically known as 1-(4-bromophenyl)-2,2,2-trifluoroethanol, is a fluorinated aromatic alcohol. The presence of both a bromine atom and a trifluoromethyl group on the benzyl alcohol scaffold makes it a valuable building block in medicinal chemistry and materials science. The trifluoromethyl group can significantly alter the lipophilicity, metabolic stability, and binding affinity of molecules, making it a key functional group in the design of novel pharmaceuticals. This guide provides a comprehensive overview of its synonyms, chemical and physical properties, synthesis and purification protocols, analytical methods, and its role in drug development.

Chemical Identity and Synonyms

The primary identifier for this compound is its CAS number. A comprehensive list of its synonyms is provided below to aid in literature and database searches.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 76911-73-4[1][2] |

| Molecular Formula | C₈H₆BrF₃O[1] |

| Molecular Weight | 255.03 g/mol [1] |

Synonyms:

-

4-bromo-α-(trifluoromethyl)benzenemethanol[1]

-

(4-bromophenyl)(trifluoromethyl)methanol

-

1-(4-bromophenyl)-2,2,2-trifluoroethan-1-ol[1]

-

4-Bromo-alpha-(trifluoromethyl)benzyl Alcohol[1]

-

Benzenemethanol, 4-bromo-α-(trifluoromethyl)-[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some data, particularly the boiling point, is predicted and should be used as an estimate.

| Property | Value | Source |

| Melting Point | 54-56 °C ((S)-enantiomer) | [3][4] |

| Boiling Point | 282.8 ± 40.0 °C (Predicted) | [3] |

| Density | 1.665 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 11.68 ± 0.10 (Predicted) | [3] |

| XLogP3 | 2.9 | [1] |

Spectral Data

Detailed spectral data is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

A representative ¹H NMR spectrum would be expected to show the following signals:

-

A quartet corresponding to the benzylic proton (CH-OH), split by the three fluorine atoms of the trifluoromethyl group.

-

A doublet or broad singlet for the hydroxyl proton (-OH).

-

A set of doublets for the aromatic protons on the 4-bromophenyl ring, characteristic of a para-substituted benzene ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would be expected to display signals for the eight distinct carbon atoms. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will show four distinct signals, and the benzylic carbon will also be split by the fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

-

A broad O-H stretching band in the region of 3200-3600 cm⁻¹.

-

C-H stretching bands for the aromatic ring just above 3000 cm⁻¹.

-

Strong C-F stretching bands, typically in the 1000-1350 cm⁻¹ region.

-

A C-Br stretching band, which is usually found in the fingerprint region below 690 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) and characteristic isotopic peaks for the bromine atom (M⁺ and M+2 with approximately equal intensity). Fragmentation patterns would likely involve the loss of the trifluoromethyl group, water, and cleavage of the benzylic C-C bond.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the nucleophilic trifluoromethylation of 4-bromobenzaldehyde using a suitable trifluoromethylating agent.

Reaction Scheme:

Figure 1: Synthesis of this compound.

Procedure:

-

To a solution of 4-bromobenzaldehyde (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add trifluoromethyltrimethylsilane (TMSCF₃, 1.5 equivalents).

-

Add a catalytic amount of tetrabutylammonium fluoride (TBAF, ~0.1 equivalents) to the reaction mixture.

-

Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.

Purification

The crude product can be purified by flash column chromatography on silica gel.

Procedure:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Pack a glass column with the silica gel slurry.

-

Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

-

Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

A reversed-phase HPLC method can be used to determine the purity of the synthesized compound.

-

Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in water (both with 0.1% trifluoroacetic acid or formic acid).

-

Flow Rate: 1 mL/min.

-

Detection: UV at a suitable wavelength (e.g., 220 nm).

Chiral HPLC for Enantiomeric Separation:

For the separation of enantiomers, a chiral stationary phase is required.

-

Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H).

-

Mobile Phase: A mixture of hexane and isopropanol, with a small amount of a modifier like diethylamine for basic compounds or trifluoroacetic acid for acidic compounds. The exact ratio will need to be optimized.

-

Flow Rate: 1 mL/min.

-

Detection: UV at a suitable wavelength.

Applications in Drug Development

While specific signaling pathway involvement for this compound is not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. The trifluoromethyl group is a well-known bioisostere for other groups and can enhance a molecule's metabolic stability and binding affinity to its target protein. The bromo-substituent provides a handle for further chemical modifications, such as cross-coupling reactions, to build more complex molecular architectures.

Given the prevalence of similar structures in medicinal chemistry, this compound could potentially be explored as an intermediate in the synthesis of inhibitors for various enzymes or as a ligand for receptors involved in different signaling pathways. The general workflow for utilizing such a building block in a drug discovery program is outlined below.

Figure 2: General workflow for drug discovery utilizing a chemical building block.

Hazard Information

Based on available safety data, this compound is classified with the following hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

4-bromo-α-(trifluoromethyl)benzyl alcohol is a versatile chemical intermediate with significant potential in the fields of drug discovery and materials science. This guide has provided a detailed overview of its chemical properties, synthesis, purification, and analytical characterization. While its specific biological targets are yet to be fully elucidated, its structural features make it an attractive starting point for the development of novel bioactive compounds. Researchers and drug development professionals can utilize the information presented herein to facilitate their work with this valuable molecule.

References

In-Depth Technical Safety Guide for 1-(4-Bromophenyl)-2,2,2-trifluoroethanol

This technical guide provides a comprehensive overview of the safety data for 1-(4-Bromophenyl)-2,2,2-trifluoroethanol (CAS Number: 76911-73-4). It is intended for researchers, scientists, and professionals in drug development who may handle this compound. The information herein is compiled from available safety data sheets and chemical databases.

Chemical Identification and Physical Properties

This section details the fundamental identifiers and physical characteristics of the compound.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 76911-73-4 | Aaron Chemicals[2] |

| Molecular Formula | C8H6BrF3O | PubChem[1] |

| Molecular Weight | 255.03 g/mol | PubChem[1] |

| Physical Form | Liquid | Sigma-Aldrich |

| Melting Point | 54-56 °C (for (S)-enantiomer) | ChemicalBook[3] |

| Boiling Point | 282.8±40.0 °C (Predicted) | ChemicalBook[3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation |

Source: PubChem[1], Sigma-Aldrich, Apollo Scientific[4]

Signal Word: Warning

Pictograms:

-

GHS07 (Exclamation Mark)

Toxicological Data

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure laboratory safety.

| Aspect | Recommendation |

| Ventilation | Use only in a well-ventilated area, preferably in a chemical fume hood. |

| Personal Protective Equipment (PPE) | - Eye Protection: Chemical safety goggles and/or a face shield. - Hand Protection: Chemically resistant gloves (e.g., nitrile). - Body Protection: Laboratory coat. |

| Hygiene Practices | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. |

| Storage Conditions | Store in a tightly sealed container in a cool, dry place. |

First Aid Measures

In the event of exposure, immediate and appropriate first aid is essential.

| Exposure Route | First Aid Procedure |

| Ingestion | Rinse mouth. Call a poison control center or doctor immediately for treatment advice. |

| Skin Contact | Remove contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention. |

Accidental Release and Firefighting Measures

This section outlines the procedures for managing spills and fires involving this compound.

| Situation | Procedure |

| Minor Spill | Alert personnel in the area. Wearing appropriate PPE, cover the spill with an absorbent material (e.g., sand, vermiculite) to avoid raising dust. Carefully sweep the absorbed material into a designated hazardous waste container. Clean the spill area with a suitable solvent and then with soap and water. |

| Major Spill | Evacuate the laboratory immediately and alert others. Contact the institution's emergency response team. |

| Firefighting | Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam. Wear self-contained breathing apparatus (SCBA) and full protective gear. |

| Hazardous Combustion Products | Carbon oxides, hydrogen bromide, and hydrogen fluoride gases may be generated during a fire. |

Experimental Protocols

Detailed experimental protocols for the safety assessment of this compound are not specified in the available safety data sheets. The GHS classifications are typically derived from standardized OECD (Organisation for Economic Co-operation and Development) test guidelines for acute oral toxicity, dermal irritation, and eye irritation. These protocols generally involve in vivo or in vitro testing to determine the potential for a substance to cause adverse health effects.

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a research environment.

Caption: Workflow for the safe handling of this compound.

References

A Technical Guide to the Biological Activity of 1-(4-Bromophenyl)-2,2,2-trifluoroethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Bromophenyl)-2,2,2-trifluoroethanol is a halogenated organic compound with potential applications in medicinal chemistry and drug development. Its unique structure, featuring a bromophenyl group and a trifluoroethanol moiety, suggests the possibility of diverse biological activities. This technical guide provides a comprehensive overview of the compound's chemical properties, synthesis, and a proposed framework for the systematic investigation of its biological effects. Due to a lack of extensive published data on its specific biological activities, this document outlines a hypothetical research program, including detailed experimental protocols and potential signaling pathways for investigation.

Introduction

The quest for novel therapeutic agents is a cornerstone of modern medicine. Halogenated compounds, particularly those containing bromine and fluorine, have demonstrated a wide range of pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities. The trifluoromethyl group is known to enhance metabolic stability and binding affinity of drug candidates. This compound combines these features, making it a compound of significant interest for biological evaluation. This guide serves as a foundational resource for researchers embarking on the study of this and structurally related molecules.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and interpretation of biological assays.

| Property | Value | Source |

| Molecular Formula | C₈H₆BrF₃O | PubChem |

| Molecular Weight | 255.03 g/mol | PubChem |

| CAS Number | 76911-73-4 | PubChem |

| Appearance | White to off-white crystalline powder | Commercial Suppliers |

| Melting Point | 64-68 °C | Commercial Suppliers |

| Boiling Point | 235.6 °C at 760 mmHg (Predicted) | ChemSpider |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO. Limited solubility in water. | General Chemical Knowledge |

| LogP (octanol/water) | 2.8 (Predicted) | ChemAxon |

Synthesis

The synthesis of this compound can be achieved through the reduction of the corresponding ketone, 1-(4-bromophenyl)-2,2,2-trifluoroethanone.

Experimental Protocol: Synthesis via Reduction

Materials:

-

1-(4-bromophenyl)-2,2,2-trifluoroethanone

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Column chromatography apparatus (silica gel)

Procedure:

-

Dissolve 1-(4-bromophenyl)-2,2,2-trifluoroethanone (1.0 eq) in methanol in a round-bottom flask at 0 °C.

-

Slowly add sodium borohydride (1.5 eq) to the solution in small portions.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram 1: Synthesis Workflow

A simplified workflow for the synthesis of this compound.

Proposed Biological Investigation

Given the structural motifs of this compound, a tiered approach to investigating its biological activity is proposed. This involves initial cytotoxicity screening, followed by targeted assays based on hypothesized mechanisms of action.

Cytotoxicity Screening

The first step in evaluating the biological activity of a novel compound is to determine its effect on cell viability. This provides a baseline for concentrations to be used in more specific assays and indicates potential for anticancer or toxicological effects.

Experimental Protocol: MTT Cell Viability Assay

Materials:

-

Human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer)

-

Normal human cell line (e.g., HEK293 - embryonic kidney)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

This compound (dissolved in DMSO to create a stock solution)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO₂ incubator (37 °C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO₂ incubator.

-

Prepare serial dilutions of this compound in culture medium from the DMSO stock solution. The final DMSO concentration should not exceed 0.5%.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 24, 48, and 72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Diagram 2: Cytotoxicity Screening Workflow

Workflow for assessing the cytotoxicity of this compound.

Enzyme Inhibition Assays

The trifluoroethanol moiety can mimic the transition state of certain enzymatic reactions, suggesting a potential role as an enzyme inhibitor. Key enzyme families to investigate include proteases, kinases, and metabolic enzymes.

Experimental Protocol: General Enzyme Inhibition Assay (e.g., for a Protease)

Materials:

-

Purified target enzyme

-

Fluorogenic or chromogenic substrate for the enzyme

-

Assay buffer (optimized for the specific enzyme)

-

This compound (serial dilutions)

-

Known inhibitor of the enzyme (positive control)

-

96-well black or clear plates (depending on the assay type)

-

Fluorometer or spectrophotometer

Procedure:

-

Prepare a reaction mixture in each well of the 96-well plate containing the assay buffer and the test compound at various concentrations.

-

Add the purified enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate to each well.

-

Monitor the fluorescence or absorbance change over time using a plate reader.

-

Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.

-

Plot the percentage of enzyme inhibition versus the inhibitor concentration to determine the IC₅₀ value.

-

To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform kinetic studies by varying both the substrate and inhibitor concentrations.

Investigation of Signaling Pathways

Should the compound exhibit significant cytotoxicity, further investigation into the underlying molecular mechanisms is warranted. This involves studying its effects on key cellular signaling pathways involved in cell proliferation, apoptosis, and survival.

Hypothetical Signaling Pathway for Investigation

Based on the presence of a bromophenyl group, which is found in some kinase inhibitors, a potential target could be the mitogen-activated protein kinase (MAPK) pathway, which is frequently dysregulated in cancer.

Diagram 3: Hypothetical MAPK Signaling Pathway Modulation

A potential mechanism of action involving the inhibition of the MAPK signaling pathway.

Experimental Protocol: Western Blot Analysis of MAPK Pathway Proteins

Materials:

-

Cancer cell line of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against key MAPK pathway proteins (e.g., p-ERK, ERK, p-MEK, MEK)

-

Secondary antibodies conjugated to horseradish peroxidase (HRP)

-

Enhanced chemiluminescence (ECL) substrate

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

Protein quantification assay (e.g., BCA assay)

Procedure:

-

Treat cells with this compound at its IC₅₀ concentration for various time points.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with primary antibodies overnight at 4 °C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Analyze the changes in the phosphorylation status of key pathway proteins to determine the effect of the compound.

Data Presentation

All quantitative data from the proposed experiments should be summarized in clearly structured tables for easy comparison and interpretation.

Table 2: Hypothetical Cytotoxicity Data (IC₅₀ in µM)

| Cell Line | 24 hours | 48 hours | 72 hours |

| HeLa | 55.2 | 35.8 | 21.4 |

| MCF-7 | 78.1 | 52.3 | 38.9 |

| A549 | 62.5 | 41.7 | 29.6 |

| HEK293 | >100 | >100 | 85.1 |

Table 3: Hypothetical Enzyme Inhibition Data (IC₅₀ in µM)

| Enzyme | IC₅₀ (µM) | Inhibition Type |

| Protease X | 15.7 | Competitive |

| Kinase Y | 28.3 | Non-competitive |

| Metabolic Enzyme Z | >100 | Not significant |

Conclusion

This compound represents a promising scaffold for the development of novel biologically active molecules. While current literature lacks specific data on its biological activity, its chemical structure suggests potential as a cytotoxic agent and/or an enzyme inhibitor. The experimental framework outlined in this technical guide provides a robust starting point for the comprehensive evaluation of its pharmacological properties. Further research, including in vivo studies and detailed structure-activity relationship (SAR) analysis of analogs, will be crucial to fully elucidate its therapeutic potential.

A Comprehensive Technical Review of 1-(4-Bromophenyl)-2,2,2-trifluoroethanol: Synthesis, Applications, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromophenyl)-2,2,2-trifluoroethanol is a chiral fluorinated alcohol that has garnered significant attention as a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents. Its unique structural features, including the trifluoromethyl group and the bromo-functionalized phenyl ring, impart desirable properties to molecules, such as enhanced metabolic stability, increased binding affinity to biological targets, and opportunities for further chemical modification. This in-depth technical guide provides a comprehensive review of the synthesis, key applications, and biological relevance of this compound, with a focus on its role in drug discovery and development.

Synthesis of this compound

The primary route to chiral this compound involves the asymmetric reduction of its corresponding ketone precursor, 1-(4-bromophenyl)-2,2,2-trifluoroethanone. Both chemical and biocatalytic methods have been successfully employed to achieve high enantioselectivity.

Biocatalytic Asymmetric Reduction

Biocatalysis has emerged as a green and highly efficient method for the synthesis of chiral alcohols. Various alcohol dehydrogenases (ADHs) have been utilized for the stereoselective reduction of 1-(4-bromophenyl)-2,2,2-trifluoroethanone.

Table 1: Biocatalytic Reduction of 1-(4-bromophenyl)-2,2,2-trifluoroethanone

| Biocatalyst | Substrate Concentration (mM) | Enantiomeric Excess (ee) (%) | Product Configuration | Reference |

| Kosakonia radicincitans ZJPH202011 | 10 | 88.8 | (R) | [1] |

| Kosakonia radicincitans ZJPH202011 (optimized) | 20 | 96.4 | (R) | [1] |

| ADH from Ralstonia sp. | Not specified | High | (R) | [1] |

| ADH from Rhodococcus ruber | Not specified | High | (R) | [1] |

Detailed Experimental Protocol: Biocatalytic Reduction

Objective: To synthesize (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanol using a whole-cell biocatalyst.

Materials:

-

1-(4-bromophenyl)-2,2,2-trifluoroethanone

-

Kosakonia radicincitans ZJPH202011 whole cells

-

Glycerol (co-substrate for cofactor regeneration)

-

Aqueous buffer (e.g., phosphate buffer, pH 7.0)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Prepare a suspension of Kosakonia radicincitans ZJPH202011 whole cells in the aqueous buffer.

-

Add 1-(4-bromophenyl)-2,2,2-trifluoroethanone to the cell suspension to the desired substrate concentration (e.g., 20 mM).

-

Add a co-substrate such as glycerol to facilitate cofactor regeneration.

-

Incubate the reaction mixture at an optimized temperature and shaking speed.

-

Monitor the progress of the reaction using an appropriate analytical technique (e.g., chiral HPLC or GC).

-

Upon completion, extract the product from the aqueous phase using an organic solvent like ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

-

Purify the product using column chromatography if necessary.

Applications in Drug Discovery and Development

The primary application of this compound in drug development is as a key intermediate in the synthesis of more complex molecules. Its bromo-substituent serves as a handle for cross-coupling reactions, allowing for the introduction of diverse functionalities.

Precursor to the Cathepsin K Inhibitor Odanacatib

A significant application of this chiral alcohol is in the chemoenzymatic synthesis of a precursor to Odanacatib, a potent and selective inhibitor of Cathepsin K.[1] Cathepsin K is a cysteine protease predominantly expressed in osteoclasts and is a key enzyme in bone resorption.[2] Its inhibition is a therapeutic strategy for osteoporosis.

The synthesis involves a two-step, one-pot process:

-

Suzuki-Miyaura Cross-Coupling: The ketone precursor, 1-(4-bromophenyl)-2,2,2-trifluoroethanone, undergoes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with 4-(methylsulfonyl)phenylboronic acid.

-

Asymmetric Bioreduction: The resulting biphenyl ketone is then asymmetrically reduced to the corresponding chiral alcohol using an alcohol dehydrogenase.

Table 2: Chemoenzymatic Synthesis of Odanacatib Precursor

| Step | Reactants | Catalyst/Enzyme | Key Parameters | Product | Reference |

| Suzuki-Miyaura Coupling | 1-(4-bromophenyl)-2,2,2-trifluoroethanone, 4-(methylsulfonyl)phenylboronic acid | Pd(PPh₃)₄ | 1,4-dioxane/water, 100°C | 2,2,2-trifluoro-1-(4'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl)ethan-1-one | [1] |

| Asymmetric Bioreduction | 2,2,2-trifluoro-1-(4'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl)ethan-1-one | ADH from Ralstonia sp. or Rhodococcus ruber | High conversion and selectivity | (R)-2,2,2-trifluoro-1-(4'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl)ethan-1-ol | [1] |

Experimental Workflow for Odanacatib Precursor Synthesis

Caption: Chemoenzymatic synthesis of the Odanacatib precursor.

Biological Significance: Targeting the Cathepsin K Signaling Pathway

The development of Odanacatib highlights the importance of targeting Cathepsin K in diseases characterized by excessive bone resorption, such as osteoporosis. Cathepsin K expression and activity are regulated by complex signaling pathways within osteoclasts.

Cathepsin K Signaling Pathway in Osteoclasts

Caption: Simplified Cathepsin K signaling pathway in osteoclasts.

The binding of RANKL (Receptor Activator of Nuclear Factor Kappa-B Ligand) to its receptor RANK on osteoclast precursors is a critical step in osteoclastogenesis and stimulates the transcription of the Cathepsin K gene via the transcription factor NFATc1.[3] Additionally, the cAMP-PKA signaling pathway plays a role in the post-translational processing and maturation of Cathepsin K.[4] By inhibiting the final enzymatic activity of Cathepsin K, drugs like Odanacatib effectively block the degradation of the bone matrix, thereby reducing bone resorption.

Other Potential Applications

While the synthesis of the Odanacatib precursor is a well-documented application, the versatile structure of this compound suggests its potential use in the synthesis of other biologically active molecules. The bromophenyl moiety can be functionalized through various cross-coupling reactions to generate libraries of compounds for screening against different therapeutic targets. Furthermore, trifluoromethylated chiral alcohols are valuable synthons in the development of agrochemicals and materials with specific properties.

Conclusion

This compound is a valuable chiral building block with significant applications in medicinal chemistry, most notably in the synthesis of a precursor for the Cathepsin K inhibitor Odanacatib. The development of efficient biocatalytic methods for its enantioselective synthesis offers a green and sustainable approach to this important intermediate. Understanding the biological pathways in which the ultimate target molecules act, such as the Cathepsin K signaling pathway in osteoporosis, is crucial for the rational design of new and improved therapeutic agents. The potential for further diversification of the this compound scaffold through its bromo-functionality ensures its continued relevance in the fields of drug discovery, agrochemistry, and materials science.

References

An In-depth Technical Guide to the Spectral Data of 1-(4-Bromophenyl)-2,2,2-trifluoroethanol

This guide provides a comprehensive overview of the spectral data for 1-(4-Bromophenyl)-2,2,2-trifluoroethanol, a compound of interest to researchers, scientists, and professionals in the field of drug development. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the predicted and observed spectral data for this compound.

1.1. ¹H NMR Spectral Data

-

Solvent: CDCl₃

-

Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.55 | d | 2H | Aromatic (H-2, H-6) |

| ~7.35 | d | 2H | Aromatic (H-3, H-5) |

| ~5.0 | q | 1H | CH-OH |

| ~2.5 (broad) | s | 1H | OH |

1.2. ¹³C NMR Spectral Data

-

Solvent: CDCl₃

-

Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~135 | Aromatic (C-1) |

| ~132 | Aromatic (C-3, C-5) |

| ~128 | Aromatic (C-2, C-6) |

| ~124 (q) | CF₃ |

| ~123 | Aromatic (C-4) |

| ~73 (q) | CH-OH |

1.3. ¹⁹F NMR Spectral Data

-

Solvent: CDCl₃

-

Reference: CFCl₃ (0 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~-78 | s | CF₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The table below lists the characteristic absorption bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 (broad) | Strong | O-H stretch |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~1600, 1490 | Medium | C=C aromatic stretch |

| ~1300-1100 | Strong | C-F stretch |

| ~1100 | Strong | C-O stretch |

| ~830 | Strong | p-disubstituted C-H bend |

| ~550 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

-

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment |

| 254/256 | High | [M]⁺ (Molecular ion, Br isotopes) |

| 185/187 | High | [M - CF₃]⁺ |

| 155/157 | Medium | [C₆H₄Br]⁺ |

| 106 | Medium | [C₇H₅O]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

| 69 | High | [CF₃]⁺ |

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectral data presented above.

4.1. NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[1]

-

Instrument Setup:

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse sequence. Key parameters include a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[2]

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of about 250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-10 seconds to ensure quantitative data for all carbon environments.[2][3][4]

-

¹⁹F NMR: Acquire the spectrum using a standard single-pulse sequence. A spectral width of approximately 200 ppm is typically sufficient.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Integrate the signals and reference the chemical shifts to TMS (for ¹H and ¹³C NMR) or an appropriate fluorine standard.

-

4.2. IR Spectroscopy Protocol

-

Sample Preparation (Thin Film Method):

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty beam path.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

-

4.3. Mass Spectrometry Protocol

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization:

-

Mass Analysis:

-

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The analyzer separates the ions based on their mass-to-charge (m/z) ratio.[8]

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

-

-

Data Interpretation:

-

Identify the molecular ion peak to determine the molecular weight.

-

Analyze the fragmentation pattern to deduce the structure of the molecule.[6]

-

Visualizations

Workflow for Spectral Analysis of this compound

Caption: Workflow for the spectral analysis of an organic compound.

Relationship between Spectral Data and Molecular Structure

Caption: Relationship between spectral data and derived structural information.

References

1-(4-Bromophenyl)-2,2,2-trifluoroethanol melting point and boiling point

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Bromophenyl)-2,2,2-trifluoroethanol

This guide provides a detailed overview of the melting and boiling points of the chemical compound this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Core Physicochemical Data

The accurate determination of melting and boiling points is fundamental in the characterization and quality control of chemical entities. Below is a summary of the available data for this compound.

| Property | Value | Notes |

| Melting Point | 54-56 °C | Experimental value. |

| Boiling Point | 282.8 ± 40.0 °C | Predicted value. |

Experimental Protocols for Property Determination

Accurate and reproducible experimental methods are critical for verifying the physical properties of a compound. The following sections detail standard laboratory protocols for determining the melting and boiling points.

Melting Point Determination (Capillary Method)

The capillary method is a widely used and reliable technique for determining the melting point of a solid crystalline substance.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: Ensure the sample of this compound is pure and completely dry. Grind the crystalline solid into a fine powder using a mortar and pestle.

-

Loading the Capillary Tube: Pack the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface to compact the sample.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating and Observation:

-

For a preliminary, rapid determination, heat the sample at a fast rate to get an approximate melting range.

-

For an accurate measurement, allow the apparatus to cool and then heat at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

Logical Workflow for Melting Point Determination

A Technical Guide to Determining the Solubility of 1-(4-Bromophenyl)-2,2,2-trifluoroethanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Solubility

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure to form a saturated solution. For a compound like 1-(4-Bromophenyl)-2,2,2-trifluoroethanol, which contains both a lipophilic bromophenyl group and a polar trifluoroethanol moiety, its solubility can vary significantly across different organic solvents. Understanding this solubility profile is crucial for:

-

Process Chemistry: Selecting appropriate solvents for synthesis, reaction work-up, and crystallization to maximize yield and purity.

-

Formulation Development: Designing stable and effective dosage forms, where the drug must be in a soluble form for absorption.

-

Preclinical Studies: Preparing solutions for in vitro and in vivo testing.

Hypothetical Solubility Data Presentation

While specific experimental values for the solubility of this compound are not available, the following tables provide a standardized format for presenting such data once determined. This structure allows for easy comparison and interpretation of the results.

Table 1: Solubility of this compound in Various Organic Solvents at 298.15 K (25 °C)

| Solvent | Solubility (g/L) | Solubility (mol/L) | Mole Fraction (x) |

| Methanol | Data to be determined | Data to be determined | Data to be determined |

| Ethanol | Data to be determined | Data to be determined | Data to be determined |

| Acetone | Data to be determined | Data to be determined | Data to be determined |

| Ethyl Acetate | Data to be determined | Data to be determined | Data to be determined |

| Dichloromethane | Data to be determined | Data to be determined | Data to be determined |

| Chloroform | Data to be determined | Data to be determined | Data to be determined |

| Toluene | Data to be determined | Data to be determined | Data to be determined |

| Hexane | Data to be determined | Data to be determined | Data to be determined |

Table 2: Temperature Dependence of this compound Solubility in Ethanol

| Temperature (K) | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |

| 288.15 | 15 | Data to be determined | Data to be determined |

| 298.15 | 25 | Data to be determined | Data to be determined |

| 308.15 | 35 | Data to be determined | Data to be determined |

| 318.15 | 45 | Data to be determined | Data to be determined |

Experimental Protocols for Solubility Determination

The most common and reliable method for determining the equilibrium solubility of a solid in a liquid is the Shake-Flask Method . This method involves creating a saturated solution and then measuring the concentration of the solute in that solution.

Shake-Flask Method

Principle: An excess amount of the solid solute, this compound, is added to the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the rate of dissolution of the solid is equal to the rate of precipitation, and the concentration of the dissolved solute is at its maximum (solubility).

Apparatus and Materials:

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

This compound (solid)

-

Organic solvents of interest (HPLC grade)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium can be determined by taking samples at different time points until the concentration remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration of this compound. A calibration curve prepared with known concentrations of the compound in the same solvent should be used for quantification.

-

Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a powerful technique for separating and quantifying compounds in a mixture. For solubility determination, a reversed-phase HPLC method is typically suitable for a compound like this compound.

Typical HPLC Conditions:

-

Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm)

-

Mobile Phase: A mixture of acetonitrile and water or methanol and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. The exact ratio should be optimized to achieve good separation and a reasonable retention time.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detector: UV detector set at a wavelength where this compound shows maximum absorbance.

-

Column Temperature: Ambient or controlled (e.g., 25 °C).

Visualizing the Process and Principles

The following diagrams illustrate the experimental workflow for solubility determination and the fundamental concept of solubility equilibrium.

Caption: Experimental workflow for determining the solubility of a solid compound.

Caption: Thermodynamic equilibrium in a saturated solution.

Conclusion

Determining the solubility of this compound in various organic solvents is a fundamental step in its development and application. While specific data is not currently published, the methodologies outlined in this guide, particularly the shake-flask method coupled with HPLC analysis, provide a robust framework for researchers to obtain reliable and accurate solubility data. This information is invaluable for making informed decisions in process development, formulation, and further research endeavors.

Methodological & Application

Application Notes & Protocols: Asymmetric Synthesis of 1-(4-Bromophenyl)-2,2,2-trifluoroethanol

Audience: Researchers, scientists, and drug development professionals.

Abstract: Chiral 1-aryl-2,2,2-trifluoroethanols are pivotal structural motifs in medicinal chemistry and materials science. Their synthesis, particularly with high enantiomeric purity, is of significant interest. This document provides a detailed protocol for the asymmetric synthesis of 1-(4-Bromophenyl)-2,2,2-trifluoroethanol via the catalytic reduction of its prochiral ketone precursor, 4'-Bromo-2,2,2-trifluoroacetophenone. The primary method detailed is Asymmetric Transfer Hydrogenation (ATH), a robust and widely adopted technique known for its operational simplicity and high efficiency.

Overview of Synthetic Strategy

The synthesis involves the enantioselective reduction of a prochiral ketone to a chiral secondary alcohol. The key challenge lies in controlling the stereochemistry to favor the formation of one enantiomer over the other.

Reaction Scheme:

Several catalytic systems are effective for this transformation:

-

Asymmetric Transfer Hydrogenation (ATH): Utilizes a chiral transition metal complex (typically Ruthenium) to transfer hydrogen from a simple donor molecule (e.g., isopropanol or formic acid) to the ketone.[1][2]

-

Corey-Bakshi-Shibata (CBS) Reduction: Employs a chiral oxazaborolidine catalyst to direct the stereoselective delivery of a hydride from a borane source.[3][4][5][6]

-

Biocatalysis: Leverages enzymes, such as alcohol dehydrogenases (ADHs), to perform the reduction with high stereospecificity.[7]

This protocol will focus on the widely-used Asymmetric Transfer Hydrogenation (ATH) method.

Experimental Protocol: Asymmetric Transfer Hydrogenation (ATH)

This protocol describes the reduction of 4'-Bromo-2,2,2-trifluoroacetophenone using a well-defined chiral Ruthenium catalyst.

2.1 Materials and Equipment

-

Substrate: 4'-Bromo-2,2,2-trifluoroacetophenone (≥97%)[8]

-

Catalyst: (S,S)-TsDPEN RuCl(p-cymene) or [RuCl₂(p-cymene)]₂ with (S,S)-TsDPEN ligand

-

Hydrogen Donor: Formic acid/triethylamine (5:2 azeotrope) or Anhydrous 2-propanol (isopropanol)

-

Base (if using 2-propanol): Anhydrous potassium hydroxide (KOH) or sodium isopropoxide

-

Solvents: Anhydrous Dichloromethane (DCM) or Toluene, Ethyl Acetate, Hexane

-

Reagents for Workup: Saturated aqueous sodium bicarbonate (NaHCO₃), Saturated aqueous ammonium chloride (NH₄Cl), Brine, Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Equipment: Schlenk flask or round-bottom flask with septum, magnetic stirrer and stir bars, inert gas line (Nitrogen or Argon), syringes, temperature-controlled oil bath, rotary evaporator, silica gel for column chromatography.

-

Analytical Instruments: Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography (GC) for enantiomeric excess (ee) determination, Nuclear Magnetic Resonance (NMR) spectrometer.

2.2 Detailed Procedure

The following procedure should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the chiral catalyst precursor [RuCl₂(p-cymene)]₂ (e.g., 0.005 mmol, 0.5 mol%) and the chiral ligand (S,S)-TsDPEN (e.g., 0.011 mmol, 1.1 mol%).

-

Solvent Addition: Add anhydrous dichloromethane (DCM) (e.g., 5 mL) to the flask. Stir the mixture at room temperature for 20-30 minutes to allow for catalyst pre-formation.

-

Reagent Addition:

-

Add 4'-Bromo-2,2,2-trifluoroacetophenone (1.0 mmol, 253 mg).

-

Add the hydrogen donor. A common choice is a 5:2 azeotropic mixture of formic acid and triethylamine (HCOOH/NEt₃) (e.g., 0.5 mL).

-

-

Reaction Execution: Stir the reaction mixture at a controlled temperature (e.g., 28-40°C) for 12-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or by taking small aliquots for GC/LC-MS analysis until the starting ketone is consumed.

-

Workup:

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (10 mL).

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash sequentially with water (15 mL) and brine (15 mL).

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

-

Analysis:

-

Determine the chemical structure and purity using ¹H NMR and ¹³C NMR spectroscopy.

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

-

Quantitative Data Summary